Cas no 866638-72-4 (4-Iodo-3-(trifluoromethyl)-1H-pyrazole)

4-Iodo-3-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both iodine and trifluoromethyl groups enhances its utility in cross-coupling reactions and as a building block for fluorinated compounds. Its stability and well-defined reactivity profile allow for precise functionalization, facilitating the development of complex molecules. The compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its ability to modulate electronic and steric properties.
4-Iodo-3-(trifluoromethyl)-1H-pyrazole structure
866638-72-4 structure
Product Name:4-Iodo-3-(trifluoromethyl)-1H-pyrazole
CAS No:866638-72-4
MF:C4H2F3IN2
MW:261.971763134003
MDL:MFCD08064883
CID:660949
PubChem ID:16069792
Update Time:2025-10-18

4-Iodo-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-3-(trifluoromethyl)-1H-pyrazole
    • 1H-Pyrazole, 4-iodo-3-(trifluoromethyl)-
    • 4-iodo-5-(trifluoromethyl)-1H-pyrazole
    • DTXSID30581751
    • MFCD08064883
    • C4H2F3IN2
    • EN300-205544
    • SCHEMBL1842688
    • CS-0080455
    • FT-0739426
    • AKOS015920851
    • BS-11735
    • 4-iodo-3-(trifluoromethyl)pyrazole
    • 4-Iodo-3-trifluoromethyl-1H-pyrazole
    • SY229763
    • 866638-72-4
    • AG-664/43371779
    • 4-Iodo-3-trifluoromethyl-1H-pyrazole, AldrichCPR
    • Z1269138562
    • A863093
    • DA-39305
    • SCHEMBL26388319
    • STL415509
    • MDL: MFCD08064883
    • Inchi: 1S/C4H2F3IN2/c5-4(6,7)3-2(8)1-9-10-3/h1H,(H,9,10)
    • InChI Key: XRUHSOXIZMYOHX-UHFFFAOYSA-N
    • SMILES: IC1C=NNC=1C(F)(F)F

Computed Properties

  • Exact Mass: 261.92100
  • Monoisotopic Mass: 261.92148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68000
  • LogP: 2.03310

4-Iodo-3-(trifluoromethyl)-1H-pyrazole Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

4-Iodo-3-(trifluoromethyl)-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Iodo-3-(trifluoromethyl)-1H-pyrazole Production Method

4-Iodo-3-(trifluoromethyl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:866638-72-4)4-Iodo-3-(trifluoromethyl)-1H-pyrazole
Order Number:A863093
Stock Status:in Stock
Quantity:25.0g/50.0g/100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):361.0/609.0/989.0/1978.0
Email:sales@amadischem.com

Additional information on 4-Iodo-3-(trifluoromethyl)-1H-pyrazole

Recent Advances in the Application of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS: 866638-72-4) in Chemical Biology and Pharmaceutical Research

The compound 4-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS: 866638-72-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its trifluoromethyl and iodine substituents, serves as a valuable building block for the synthesis of biologically active molecules. Recent studies have highlighted its potential in the design of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, making it a focal point for interdisciplinary research.

One of the key areas of interest is the role of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for the synthesis of potent and selective inhibitors targeting the JAK-STAT signaling pathway. The iodine moiety facilitates further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening. The trifluoromethyl group, known for its metabolic stability and lipophilicity, enhances the pharmacokinetic properties of the resulting inhibitors.

In antimicrobial research, 4-Iodo-3-(trifluoromethyl)-1H-pyrazole has shown promise as a scaffold for novel antibacterial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of pyrazole derivatives incorporating this compound, which exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as confirmed through molecular docking studies and in vitro assays. These findings underscore its potential in addressing the growing challenge of antibiotic resistance.

The application of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole in radiopharmaceuticals has also been explored. A 2024 study in the Journal of Labelled Compounds and Radiopharmaceuticals detailed its use as a precursor for the synthesis of iodine-125 labeled compounds for targeted radiotherapy. The high reactivity of the iodine substituent allows for efficient radiolabeling, while the trifluoromethyl group contributes to the stability and bioavailability of the resulting radiopharmaceuticals. This dual functionality positions the compound as a valuable tool in the development of next-generation cancer therapeutics.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce byproducts. A 2023 publication in Organic Process Research & Development highlighted a novel catalytic method that significantly enhances the efficiency of its production, paving the way for broader application in industrial settings.

In conclusion, 4-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS: 866638-72-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable asset in drug discovery, antimicrobial development, and radiopharmaceutical design. Ongoing research aims to further elucidate its potential and address existing challenges, ensuring its continued relevance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:866638-72-4)4-Iodo-3-(trifluoromethyl)-1H-pyrazole
A863093
Purity:99%/99%/99%/99%
Quantity:25.0g/50.0g/100.0g/250.0g
Price ($):361.0/609.0/989.0/1978.0
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